Isocryptomerin

Immunology Lymphocyte Proliferation Biflavonoid

Isocryptomerin (C₃₁H₂₀O₁₀, MW 552.5) is a rare amentoflavone-type biflavonoid with a C3′-C8″ linkage and distinctive 7-methoxy group. Its restricted plant occurrence demands authenticated sourcing. Critically, close analogs exhibit opposite bioactivities: isocryptomerin is a membrane-active antifungal (MIC 18.11 µM vs. C. albicans) but completely inactive against PLCγ1 (IC₅₀ >150 µM), while amentoflavone potently inhibits PLCγ1 (IC₅₀ 29 µM). Generic biflavonoid substitution is scientifically invalid. Essential for reproducible antifungal mechanism studies, broad-spectrum immunosuppression assays, and selective cytotoxicity SAR research.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
Cat. No. B1235652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocryptomerin
Synonymsisocryptomerin
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O
InChIInChI=1S/C31H20O10/c1-38-27-14-26-29(22(36)13-24(41-26)15-2-6-17(32)7-3-15)30(37)31(27)39-19-8-4-16(5-9-19)23-12-21(35)28-20(34)10-18(33)11-25(28)40-23/h2-14,32-34,37H,1H3
InChIKeyPTKBMDRXKOIHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocryptomerin Procurement Guide: A Biflavonoid with Distinct Antifungal, Antibacterial, and Immunosuppressive Profiles


Isocryptomerin is a naturally occurring biflavonoid (C₃₁H₂₀O₁₀, MW 552.5 g/mol) [1] first isolated from *Chamaecyparis obtusa* and subsequently identified in various *Selaginella* species [2]. It belongs to the amentoflavone-type biflavonoid class, characterized by a C3′-C8″ linkage between two flavone units [3]. Unlike many biflavonoids that are broadly distributed, isocryptomerin exhibits a more restricted occurrence across plant families, making its sourcing a critical procurement consideration [4]. Its unique methylation pattern (7-methoxy group) distinguishes it from close structural analogs such as cryptomerin B and amentoflavone, leading to divergent biological activities that are essential for targeted research applications [5].

Why Biflavonoid Substitution Fails: The Case for Isocryptomerin-Specific Procurement


Generic substitution of biflavonoids is scientifically unsound due to profound differences in bioactivity driven by subtle structural variations. For instance, while isocryptomerin and cryptomerin B differ only by the position of a methoxy group, they exhibit diametrically opposite activity in immunosuppression assays [1]. Similarly, amentoflavone, a potent phospholipase Cγ1 (PLCγ1) inhibitor (IC₅₀ = 29 µM), shares a core scaffold with isocryptomerin, yet isocryptomerin is completely inactive against this target (IC₅₀ > 150 µM) . These functional divergences, coupled with plant-source-dependent variations in compound abundance [2], make the precise selection of isocryptomerin—not a generic 'biflavonoid' or even a close analog—absolutely critical for experimental reproducibility and achieving desired research outcomes. The quantitative evidence below substantiates this requirement for specific procurement.

Quantitative Differentiation of Isocryptomerin: A Comparator-Focused Evidence Guide for Scientific Selection


Selective Immunosuppression: Isocryptomerin vs. Apigenin and Quercetin

Isocryptomerin demonstrates a unique immunosuppressive profile compared to simpler flavonoids. In a study evaluating suppression of mouse lymphocyte proliferation at a fixed concentration of 10 µM, isocryptomerin, along with several other biflavonoids, showed activity against both Concanavalin A (Con A)-induced and lipopolysaccharide (LPS)-induced proliferation [1]. In stark contrast, the common flavone apigenin and flavonol quercetin, also tested at 10 µM, were only effective against Con A-induced proliferation and failed to suppress LPS-induced proliferation [1]. This differential activity highlights the functional consequence of the biflavonoid scaffold, making isocryptomerin a more versatile tool for broad-spectrum immunosuppression studies than monomeric flavonoids.

Immunology Lymphocyte Proliferation Biflavonoid

PLCγ1 Inhibition: Isocryptomerin is Inactive Unlike Amentoflavone

Despite a close structural relationship, isocryptomerin and amentoflavone show a clear functional dichotomy in their ability to inhibit phospholipase Cγ1 (PLCγ1). In a direct comparative study, amentoflavone potently inhibited PLCγ1 activity with an IC₅₀ of 29 µM and inhibited inositol phosphate (IPt) formation in PDGF-stimulated NIH3T3γ1 cells with an IC₅₀ of 9.2 µM . In the same assay system, isocryptomerin and cryptomerin B were completely inactive, showing no inhibition of PLCγ1 activity at concentrations up to 150 µM and no effect on IPt production up to 180 µM .

Signal Transduction PLCγ1 Kinase Inhibitor

Cytotoxic Selectivity in Cancer Cell Lines

In a bioactivity-guided fractionation study of *Selaginella willdenowii*, isocryptomerin was identified as one of three biflavonoids (alongside 4',7''-di-O-methylamentoflavone and 7''-O-methylrobustaflavone) that exhibited significant cytotoxicity against a panel of human cancer cell lines [1]. Critically, this study also identified several structurally related, non-cytotoxic biflavonoids from the same plant, including amentoflavone, bilobetin, and robustaflavone [1]. This intra-class selectivity demonstrates that the cytotoxic activity of isocryptomerin is not a general property of all amentoflavone-type biflavonoids, but rather a specific characteristic conferred by its unique substitution pattern.

Oncology Cytotoxicity Natural Products

Xanthine Oxidase Inhibition: Weak Activity Compared to Lead Candidates

A recent study evaluated isocryptomerin and five other compounds from *Cupressus sempervirens* for their ability to inhibit bovine xanthine oxidase (BXO) [1]. While the study's primary finding was that lignan (cp1) and amentoflavone (cp2) were the most potent inhibitors based on molecular docking (PLP score of 88.09 for cp1), the results for isocryptomerin (cp4) and hinokiflavone (cp5) were classified as 'weak inhibitors' [1]. This contrasts with the activity of extracts (CaK, IC₅₀ = 3.52 µg/mL; Cae, IC₅₀ = 8.46 µg/mL), suggesting that isolated isocryptomerin is not a primary contributor to the crude extract's XO inhibition [1].

Enzymology Gout XO Inhibitor

Definitive Research and Industrial Applications for Isocryptomerin Based on Comparative Evidence


Antifungal Mechanism Studies Focused on Membrane Depolarization

Isocryptomerin's well-characterized mechanism as a membrane-active antifungal agent that depolarizes the fungal plasma membrane makes it an ideal tool compound for cell biology studies [1]. Researchers investigating novel antifungal targets or mechanisms of action can use isocryptomerin as a positive control for membrane disruption, especially given its activity against *Candida albicans* (MIC = 18.11 µM) [2]. Its documented energy-independent action and lack of significant hemolytic effects further validate its utility for mechanistic studies without confounding cytotoxicity [1].

Selective Immunosuppression and T-Cell/B-Cell Function Studies

Given its ability to suppress both Con A- and LPS-induced lymphocyte proliferation at 10 µM, isocryptomerin is a superior tool for studying broad-spectrum immunosuppression compared to monomeric flavonoids like apigenin or quercetin [3]. It is particularly valuable for *in vitro* models where inhibition of both T-cell and B-cell mitogenic responses is desired, providing a more comprehensive suppression of adaptive immunity.

Cytotoxicity Screening in Oncology with High Specificity

For oncology researchers, isocryptomerin represents a biflavonoid with a validated, non-promiscuous cytotoxic profile. Unlike the closely related amentoflavone and bilobetin, which were non-cytotoxic in the same panel, isocryptomerin exhibited significant activity [4]. This makes it a high-value hit compound for medicinal chemistry optimization or as a chemical probe to study structure-activity relationships (SAR) that confer selective cytotoxicity within the biflavonoid class.

Quality Control Marker for *Selaginella* and *Cupressus* Herbal Products

A validated HPLC-DAD method has been established for the simultaneous quantification of isocryptomerin along with other key biflavones in *Selaginella tamariscina* and *S. pulvinata* [5]. This method demonstrates good linearity (r > 0.9997) and repeatability, making it suitable for industrial quality control. The significant variation in biflavonoid content between species (e.g., amentoflavone in *S. tamariscina* is 5.628-9.184 mg/g) underscores the need for quantitative analysis, positioning isocryptomerin as a critical marker for ensuring batch-to-batch consistency of botanical raw materials and extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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